

Structure and isomeric SMILES of 2,3-Difluoro-6-methoxybenzonitrile.

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Compound of Interest

Compound Name: 2,3-Difluoro-6-methoxybenzonitrile

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A Technical Guide to 2,3-Difluoro-6-methoxybenzonitrile

Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed overview of the chemical structure, properties, and synthesis of **2,3-Difluoro-6-methoxybenzonitrile**, a fluorinated aromatic compound of interest in medicinal chemistry and materials science.

Chemical Structure and Identifiers

2,3-Difluoro-6-methoxybenzonitrile is a substituted benzonitrile featuring two fluorine atoms and a methoxy group on the benzene ring. Its unique substitution pattern makes it a valuable intermediate in the synthesis of more complex molecules.

Structure

The chemical structure consists of a benzene ring substituted at positions 2 and 3 with fluorine atoms, at position 6 with a methoxy group (-OCH₃), and at position 1 with a nitrile group (-C≡N).

Isomeric SMILES

The Simplified Molecular Input Line Entry System (SMILES) string for this compound is: COC1=C(C(=C(C=C1)F)F)C#N[1] or N#Cc1c(OC)ccc(c1F)F[2].

Key Identifiers

The following table summarizes the key chemical identifiers for **2,3-Difluoro-6-methoxybenzonitrile**.

Identifier	Value	Reference
CAS Number	221202-34-2	[1] [2] [3]
Molecular Formula	C ₈ H ₅ F ₂ NO	[1] [4]
Molecular Weight	169.13 g/mol	[1] [4]
PubChem CID	3841940	[1]

Synthesis and Experimental Protocols

While specific synthetic routes for **2,3-Difluoro-6-methoxybenzonitrile** are proprietary or less commonly published, a relevant experimental protocol for a key precursor, 2,3-Difluoro-6-methoxybenzaldehyde, is detailed below. The conversion of an aldehyde to a nitrile is a standard transformation in organic chemistry.

Synthesis of 2,3-Difluoro-6-methoxybenzaldehyde

This procedure outlines the formylation of 3,4-difluoroanisole to produce the aldehyde precursor.[\[5\]](#)

Reaction: 3,4-Difluoroanisole → 2,3-Difluoro-6-methoxybenzaldehyde

Materials and Reagents:

- 3,4-Difluoroanisole (46.8 g, 325 mmol)
- Diisopropylaminolithium (LDA), 2 M solution in THF/n-heptane (171 mL, 341 mmol)
- Anhydrous Tetrahydrofuran (THF)
- Anhydrous N,N-dimethylformamide (DMF) (27.6 mL, 358 mmol)

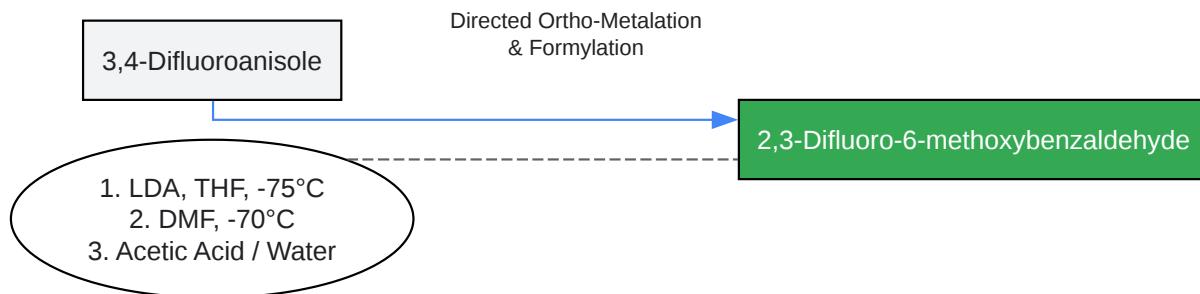
- Acetic Acid (30 mL)
- Diethyl ether
- Water, Brine
- Magnesium Sulfate ($MgSO_4$)

Protocol:

- A 2 M solution of diisopropylaminolithium in THF/n-heptane (171 mL) is diluted with dry THF (250 mL) under a nitrogen atmosphere and cooled to -75°C.[5]
- A solution of 3,4-difluoroanisole (46.8 g) in anhydrous THF (100 mL) is added dropwise to the cooled LDA solution, and the mixture is stirred for 1 hour while maintaining the temperature at -75°C.[5]
- Dry N,N-dimethylformamide (27.6 mL) is then added slowly, and stirring continues for 10 minutes at -70°C.[5]
- To quench the reaction, acetic acid (30 mL) and water (400 mL) are added, allowing the mixture to warm to 10°C.[5]
- The product is extracted into diethyl ether (2 x 300 mL).[5]
- The combined organic extracts are washed with water (250 mL), 0.2 N aqueous hydrochloric acid (400 mL), and brine (2 x 250 mL).[5]
- The organic layer is dried over magnesium sulfate ($MgSO_4$), and the solvent is removed in vacuo to yield the crude product.[5]
- The final product, 2,3-Difluoro-6-methoxybenzaldehyde, is purified by recrystallization from a diethyl ether/petroleum ether mixture.[5]

Logical Workflow and Pathway Visualization

The synthesis of the aldehyde precursor is a critical step. The following diagram illustrates this chemical transformation workflow.



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Caption: Synthetic pathway for the aldehyde precursor.

Applications in Research and Development

2,3-Difluoro-6-methoxybenzonitrile serves as an important intermediate for the synthesis of bioactive molecules. Fluorinated aromatic compounds are of high interest in drug discovery due to the unique properties fluorine imparts, such as increased metabolic stability and binding affinity. This compound is a valuable building block for creating novel pharmaceuticals and agrochemicals.^[6] It is also used in proteomics research.^[4]

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